3-chloro-5-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine
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Description
3-chloro-5-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine is a useful research compound. Its molecular formula is C15H17ClF2N2O3 and its molecular weight is 346.76. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a target for the treatment of diabetes .
Mode of Action
As an SGLT2 inhibitor , this compound prevents glucose from being reabsorbed by the kidneys and instead allows it to be excreted in the urine . This results in lower blood glucose levels, which is beneficial for managing diabetes .
Biochemical Pathways
The compound’s action on the SGLT2 protein affects the renal glucose reabsorption pathway . By inhibiting SGLT2, glucose is prevented from re-entering the bloodstream from the kidneys and is instead excreted in the urine . This leads to a decrease in blood glucose levels, helping to manage the symptoms of diabetes .
Pharmacokinetics
As an sglt2 inhibitor, it is likely to be orally bioavailable and metabolized by the liver before being excreted in the urine .
Result of Action
The primary result of the compound’s action is a reduction in blood glucose levels . By preventing glucose reabsorption in the kidneys, the compound helps to lower blood glucose levels, which can help manage diabetes .
Properties
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4,4-difluoropiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF2N2O3/c16-12-7-10(8-19-13(12)23-11-1-6-22-9-11)14(21)20-4-2-15(17,18)3-5-20/h7-8,11H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRXCWKQNQIXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCC(CC3)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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